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Compound of Interest

Compound Name: Hexyl crotonate

Cat. No.: B161946

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the selection of appropriate ester compounds is
paramount to achieving desired sensory profiles in a variety of applications, including
pharmaceuticals and consumer products. This guide provides a detailed comparison of the
organoleptic properties of two such esters: hexyl crotonate and ethyl crotonate. By examining
their distinct taste and odor characteristics, supported by available physicochemical data and
standardized experimental methodologies, this document aims to equip researchers with the
critical information needed for informed ingredient selection.

Executive Summary

Hexyl crotonate and ethyl crotonate, while both belonging to the crotonate family of esters,
exhibit markedly different organoleptic profiles. Hexyl crotonate is characterized by a pleasant,
sweet, and fruity aroma with green, apple-like notes. In contrast, ethyl crotonate presents a
more pungent and complex profile with sharp, fruity notes reminiscent of rum, cognac, and
pineapple, accompanied by caramellic undertones. These differences, rooted in their molecular
structures, influence their suitability for various applications where specific flavor and fragrance
notes are desired.

Comparative Data
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The following table summarizes the key organoleptic and physicochemical properties of hexyl

crotonate and ethyl crotonate.

Property Hexyl Crotonate Ethyl Crotonate
Ethyl (E)-but-2-enoate, Ethyl
Synonyms Hexyl (E)-2-butenoate
trans-2-butenoate
CAS Number 19089-92-0[1] 623-70-1[2]
Molecular Formula C10H1802[1] C6H1002[3]

Molecular Weight 170.25 g/mol [1] 114.14 g/mol [3]
] ] Pungent, fruity, sharp, rum-like,
] Sweet, fruity, green, apple-like, ) i
Odor Profile cognac-like, pineapple,

pear, pineapple notes.[2][4]

caramellic, fermented.[5][6]

Taste Profile

Green, sweet, pear with
vegetative nuances of radish,

potato, and mushroom.[4]

Rummy, cognac-like, pungent
with caramellic and fruity

nuances.[5]

Taste Threshold

Not available

10 ppm[5]

Boiling Point 213-215 °CJ[7] 142-143 °CJ[3]
Flash Point 88.89 °C[7] 2°C

- Insoluble in water; soluble in Insoluble in water; soluble in
Solubility

alcohol and fixed oils.[1]

alcohol and oils.[2]

Experimental Protocols

To ensure objective and reproducible evaluation of organoleptic properties, standardized

experimental protocols are essential. The following sections detail methodologies for sensory

panel evaluation and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

Objective: To qualitatively and quantitatively assess the odor and taste attributes of hexyl

crotonate and ethyl crotonate.

© 2025 BenchChem. All rights reserved.

2/5

Tech Support


https://www.benchchem.com/product/b161946?utm_src=pdf-body
https://www.benchchem.com/product/b161946?utm_src=pdf-body
https://www.smolecule.com/products/s749177
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-crotonate
https://www.smolecule.com/products/s749177
https://www.lookchem.com/casno10544-63-5.html
https://www.smolecule.com/products/s749177
https://www.lookchem.com/casno10544-63-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-crotonate
https://www.thegoodscentscompany.com/data/rw1026941.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5241198.htm
https://www.thegoodscentscompany.com/data/rw1343341.html
https://www.thegoodscentscompany.com/data/rw1026941.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5241198.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5241198.htm
https://www.thegoodscentscompany.com/data/rw1541281.html
https://www.lookchem.com/casno10544-63-5.html
https://www.thegoodscentscompany.com/data/rw1541281.html
https://www.smolecule.com/products/s749177
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-crotonate
https://www.benchchem.com/product/b161946?utm_src=pdf-body
https://www.benchchem.com/product/b161946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Panelists: A panel of 8-12 trained sensory assessors with demonstrated proficiency in
identifying and scaling the intensity of flavor and aroma attributes.

Sample Preparation:

o Samples of hexyl crotonate and ethyl crotonate are diluted to a concentration of 10 ppm in
a neutral medium (e.g., deionized water for taste, odorless mineral oil for odor).

e Samples are presented in coded, identical containers to blind the panelists.
o Areference standard for each compound may be provided for initial calibration.
Evaluation Procedure:

» Odor Evaluation: Panelists sniff the headspace of the samples and rate the intensity of
predefined odor attributes (e.g., sweet, fruity, green, pungent, caramellic) on a 9-point scale
(1 = not perceptible, 9 = extremely intense).

o Taste Evaluation: Panelists take a small sip of the liquid sample, hold it in their mouth for a
few seconds, and then expectorate. They then rate the intensity of predefined taste attributes
(e.q., sweet, fruity, pungent, bitter, chemical) on a 9-point scale.

o A washout period with deionized water and unsalted crackers is enforced between samples
to prevent sensory fatigue.

Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance
(ANOVA) to determine significant differences in attribute intensities between the two
compounds.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds responsible for the characteristic aromas
of hexyl crotonate and ethyl crotonate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) and an
olfactometry port.

Method:
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o Adiluted sample of the ester is injected into the GC.

e The volatile compounds are separated based on their boiling points and polarity in the GC
column.

e The effluent from the column is split, with one portion directed to the MS for chemical
identification and the other to the olfactometry port.

» Atrained sensory analyst sniffs the effluent from the olfactometry port and records the
retention time and a descriptor for each odor detected.

e The odor data is then correlated with the chemical data from the MS to identify the specific
compounds responsible for the perceived aromas.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes in the evaluation of organoleptic properties.
Caption: A flowchart of the sensory evaluation process.

Caption: A workflow diagram for GC-O analysis.

Conclusion

The choice between hexyl crotonate and ethyl crotonate will be dictated by the specific
sensory profile required for a given application. Hexyl crotonate offers a straightforwardly
sweet and fruity character, ideal for applications requiring a clean, green, and apple-like note.
In contrast, ethyl crotonate provides a more complex and pungent profile with alcoholic and
caramellic nuances, making it suitable for creating more intricate and mature flavor profiles.
The provided experimental protocols offer a framework for conducting rigorous in-house
evaluations to confirm the suitability of these esters for specific product formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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